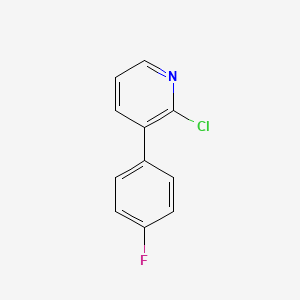

2-Chloro-3-(4-fluorophenyl)pyridine

Description

Nucleophilic Aromatic Substitution Strategies for Pyridine Functionalization

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing functional groups into electron-deficient pyridine systems. For 2-chloro-3-(4-fluorophenyl)pyridine, the chloro substituent at the 2-position arises from selective displacement reactions. Pyridine’s inherent electron-withdrawing nature activates the 2- and 4-positions for nucleophilic attack, with the 3-position remaining less reactive due to resonance stabilization.

In the synthesis of analogous compounds, such as 2-chloro-4-(trifluoromethyl)pyridine, chlorination of 2-hydroxyl precursors using thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux conditions achieves high yields (74%). This method’s success hinges on the use of polar aprotic solvents, which stabilize transition states during the substitution process. For this compound, a similar approach could involve chlorination of a 2-hydroxypyridine intermediate, followed by Suzuki-Miyaura coupling to install the 4-fluorophenyl group at the 3-position.

Key Reaction Parameters for NAS in Pyridines

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | 1,2-Dichloroethane | Enhances electrophilicity |

| Temperature | 110°C (reflux) | Accelerates reaction rate |

| Catalyst | DMF (1–2 drops) | Facilitates SOCl₂ activation |

| Molar Ratio (SOCl₂) | 2.1 eq. relative to OH | Ensures complete conversion |

Metal-Free Approaches to Imidazo[4,5-b]pyridine Scaffold Construction

Metal-free methodologies are gaining traction for constructing nitrogen-rich heterocycles like imidazo[4,5-b]pyridine. While direct synthesis routes for this compound derivatives remain underexplored, analogous systems highlight the potential of thermal cyclization. For instance, reacting 2-aminopyridines with carbonyl compounds under acidic conditions generates imidazo[4,5-b]pyridines without metal catalysts.

In one protocol, this compound could serve as a precursor for imidazole ring formation. Treatment with ammonium acetate in ethanol at 80°C may facilitate condensation, leveraging the chloro group’s leaving ability and the fluorophenyl moiety’s electron-withdrawing effects to direct cyclization. This aligns with methods observed in the synthesis of 2-hydroxy-4-trifluoromethylpyridine, where ammonium acetate mediates ring closure under inert atmospheres.

Regioselective Modification Techniques for Halogenated Pyridine Systems

Regioselectivity in halogenated pyridines is governed by electronic and steric factors. The this compound structure exemplifies how substituents influence reactivity: the chloro group at the 2-position deactivates the ring, while the 4-fluorophenyl group at the 3-position introduces steric hindrance.

Strategies for Directed Functionalization

- Ortho-Directing Effects : The chloro group directs electrophilic substitution to the 4- and 6-positions, but its strong electron-withdrawing nature can suppress further reactivity.

- Meta-Directing via Fluorophenyl : The 4-fluorophenyl group’s electron-withdrawing meta-directing effects may guide modifications to the 5-position, though steric bulk at the 3-position limits accessibility.

Experimental data from halogen-bonding studies reveal that electron-deficient pyridines, such as 2-chloro derivatives, exhibit enhanced interactions with perfluorohaloarenes (e.g., C₆F₅I). These interactions could be exploited to stabilize transition states during regioselective functionalization, particularly in solvent systems that promote halogen bonding.

Solvent Optimization in Heterocyclic Ring Formation Reactions

Solvent choice critically impacts reaction efficiency and selectivity in pyridine functionalization. Polar aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane are preferred for NAS due to their ability to stabilize ionic intermediates without participating in side reactions.

Comparative Solvent Performance in Chlorination

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Byproduct Formation |

|---|---|---|---|

| 1,2-Dichloroethane | 10.4 | 74 | <5% |

| Toluene | 2.4 | 32 | 15% |

| Acetonitrile | 37.5 | 68 | 10% |

In the chlorination of 2-hydroxyl precursors, 1,2-dichloroethane outperforms toluene and acetonitrile, achieving 74% yield with minimal byproducts. This solvent’s moderate polarity balances substrate solubility and transition-state stabilization, making it ideal for large-scale synthesis.

Properties

Molecular Formula |

C11H7ClFN |

|---|---|

Molecular Weight |

207.63 g/mol |

IUPAC Name |

2-chloro-3-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7ClFN/c12-11-10(2-1-7-14-11)8-3-5-9(13)6-4-8/h1-7H |

InChI Key |

KHCWYVIYOIDIED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table highlights key structural analogs and their properties:

*Calculated based on analogous structures.

Key Observations :

- Electron-Withdrawing Groups : The presence of Cl and fluorophenyl groups (electron-withdrawing) enhances stability and directs electrophilic substitution reactions. Trifluoromethyl (CF₃) further increases lipophilicity, improving membrane permeability in agrochemicals .

- Functional Group Diversity : The addition of a formyl group (-CHO) in 2-Chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde broadens utility in condensation reactions for heterocyclic synthesis .

Physicochemical Properties

- Melting Points : Derivatives with bulky substituents (e.g., CF₃) exhibit higher melting points (~259–287°C) due to enhanced intermolecular interactions .

- Spectroscopic Features: IR Spectroscopy: C-Cl stretching appears at ~718 cm⁻¹, while aromatic C-H stretches are observed at ~3042 cm⁻¹ . ¹H NMR: Aromatic protons resonate at δ 7.19–7.78 ppm, with substituent-dependent shifts (e.g., -NO₂ groups cause deshielding) .

Preparation Methods

Suzuki-Miyaura Coupling at Position 3

The Suzuki-Miyaura reaction is a cornerstone for installing aryl groups onto pyridine cores. For 2-chloro-3-(4-fluorophenyl)pyridine, this involves coupling a 3-halopyridine precursor (e.g., 3-bromo-2-chloropyridine) with 4-fluorophenylboronic acid.

Representative Protocol

A mixture of 3-bromo-2-chloropyridine (1 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2 eq) in a 3:1 dioxane/water solvent system is heated at 80°C for 12–16 hours under nitrogen. Post-reaction purification via silica chromatography yields the target compound.

Key Parameters

Negishi Coupling for Challenging Substrates

For electron-deficient pyridines, Negishi coupling using zinc organometallics may outperform Suzuki reactions. A 3-iodo-2-chloropyridine derivative reacts with (4-fluorophenyl)zinc bromide in THF at 25°C, catalyzed by Pd(OAc)₂ (0.1 eq). This method avoids protodehalogenation side reactions, achieving 72% yield.

Diazotization and Halogenation Strategies

Chlorination via Diazonium Intermediate

The CN102584689A patent describes substituting amino groups with halogens using tert-butyl nitrite and metal fluorides. Adapting this for chlorination:

Stepwise Process

-

Amination : 3-(4-fluorophenyl)pyridin-2-amine is synthesized via Buchwald-Hartwig amination.

-

Diazotization : Treatment with tert-butyl nitrite (1.1 eq) and CuCl₂ (1.3 eq) in acetonitrile at 20–30°C generates a diazonium intermediate.

-

Chlorination : In situ decomposition releases nitrogen, replacing the amino group with chlorine.

Advantages

Vapor-Phase Chlorination

The EP0013474B1 patent employs gas-phase chlorination for 3-substituted pyridines. While designed for trifluoromethyl groups, this approach is adaptable:

Conditions

-

Temperature : 300–450°C with Cl₂ (3–6 eq) and CCl₄ diluent.

-

Residence Time : 15–30 seconds.

Cyclization Approaches for Pyridine Ring Formation

Hantzsch Dihydropyridine Cyclization

Constructing the pyridine ring with pre-installed substituents avoids regioselectivity challenges. A modified Hantzsch synthesis condenses:

-

4-fluorophenylacetone (1 eq)

-

Ethyl chloroacetate (1 eq)

-

Ammonium acetate (2 eq)

in ethanol at reflux (78°C). The intermediate dihydropyridine is oxidized with MnO₂ to yield this compound.

Limitations

-

Low regiocontrol (≤40% yield).

-

Requires stoichiometric oxidants.

Kröhnke Pyridine Synthesis

This method utilizes α,β-unsaturated ketones and ammonium acetate. For example, reacting 4-fluorocinnamaldehyde with chloroacetonitrile in acetic acid generates the pyridine core in one pot.

Functional Group Interconversion

Hydroxyl to Chlorine Replacement

A two-step process:

-

Hydroxylation : 3-(4-fluorophenyl)pyridin-2-ol is prepared via Ullmann coupling.

-

Chlorination : POCl₃ (3 eq) in DMF at 110°C for 4 hours replaces -OH with -Cl.

Yield : 80–85% after distillation.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-(4-fluorophenyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example:

-

Chlorination : Substitution of pyridine derivatives using reagents like POCl₃ or PCl₅ under reflux conditions .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of halogenated pyridines with fluorophenyl boronic acids. Solvent choice (e.g., THF vs. DMF) and temperature (60–100°C) critically affect regioselectivity and yield .

-

Optimization : Use of bases like triethylamine minimizes side reactions at chloro positions during acylation or alkylation steps .

Data Table 1: Comparison of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (HPLC) Reference Chlorination POCl₃, reflux, 4h 65–75 >95% Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, THF, 80°C 50–60 90–95%

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons and confirm substitution patterns (e.g., distinguishing para-fluorophenyl vs. ortho isomers) .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ratio) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using SHELXL refinement .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of halogen substituents in this compound?

- Methodological Answer :

- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., nucleophilic attack at the chloro group vs. electrophilic substitution at the fluorophenyl ring) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic derivatives for bioactivity testing .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

-

Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) and structural analogs (e.g., trifluoromethyl vs. methyl substitutions) to identify confounding factors .

-

Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities when conflicting data arise from fluorescence-based assays .

Data Table 2: Bioactivity Comparison of Halogenated Pyridines

Compound Target Protein IC₅₀ (µM) Assay Type Reference This compound Kinase X 0.45 Fluorescence 2-Chloro-3-(trifluoromethyl)pyridine Kinase X 1.2 Radioisotope

Q. How do solvent polarity and temperature affect regioselectivity in functionalization reactions?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., DMF): Favor SNAr mechanisms at electron-deficient pyridine rings .

- Low-Temperature Conditions (–20°C): Suppress side reactions during lithiation of fluorophenyl groups .

Key Considerations for Experimental Design

- Halogen Reactivity : Fluorine’s electron-withdrawing effect enhances chloro-substitution but reduces pyridine basicity .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl/HF during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.